molecular formula C21H17ClN2O6 B5909335 2-(2-CHLORO-4-{[1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID

2-(2-CHLORO-4-{[1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID

Cat. No.: B5909335
M. Wt: 428.8 g/mol
InChI Key: AWLJPVPMQXVPMY-OVCLIPMQSA-N
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Description

2-(2-CHLORO-4-{[1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-4-{[1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the core pyrimidine structure. This is followed by the introduction of the chlorophenoxyacetic acid moiety through a series of reactions, including halogenation, nucleophilic substitution, and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key steps in the industrial production include the optimization of reaction conditions, purification processes such as crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-4-{[1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-CHLORO-4-{[1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-4-{[1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the pyrimidine moiety.

    4-(2-Chlorophenoxy)butyric acid: Another related compound with a different carbon chain length.

    2-(4-Chlorophenoxy)propionic acid: A compound with a similar phenoxyacetic acid structure but different substituents.

Uniqueness

2-(2-CHLORO-4-{[1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID is unique due to its combination of a chlorophenoxyacetic acid moiety with a pyrimidine ring, providing distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-[2-chloro-4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O6/c1-11-5-12(2)7-14(6-11)24-20(28)15(19(27)23-21(24)29)8-13-3-4-17(16(22)9-13)30-10-18(25)26/h3-9H,10H2,1-2H3,(H,25,26)(H,23,27,29)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLJPVPMQXVPMY-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Cl)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Cl)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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